Cas no 2228306-52-1 (2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine)

2-(2,6-Difluoro-3-nitrophenyl)propan-2-yl(methyl)amine is a fluorinated aromatic amine derivative with a nitro substituent, offering unique reactivity and structural features for synthetic applications. The presence of ortho-fluoro groups enhances steric and electronic effects, influencing regioselectivity in substitution reactions. The tertiary amine functionality provides potential for further derivatization, while the nitro group allows for reduction to amines or conversion to other functional groups. This compound is of interest in pharmaceutical and agrochemical research, where its scaffold may serve as a key intermediate in the synthesis of bioactive molecules. Its well-defined structure ensures consistent performance in complex synthetic pathways.
2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine structure
2228306-52-1 structure
Product Name:2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine
CAS No:2228306-52-1
MF:C10H12F2N2O2
MW:230.211289405823
CID:6310274
PubChem ID:165860900
Update Time:2025-10-24

2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine
    • EN300-1800366
    • 2228306-52-1
    • [2-(2,6-difluoro-3-nitrophenyl)propan-2-yl](methyl)amine
    • Inchi: 1S/C10H12F2N2O2/c1-10(2,13-3)8-6(11)4-5-7(9(8)12)14(15)16/h4-5,13H,1-3H3
    • InChI Key: GRRLBAVDCRNYOH-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C(C)(C)NC)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 230.08668395g/mol
  • Monoisotopic Mass: 230.08668395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine

Introduction to CAS No. 2228306-52-1: 2-(2,6-Difluoro-3-Nitrophenyl)Propan-2-Yl(Methyl)Amine

The compound with CAS No. 2228306-52-1, commonly referred to as 2-(2,6-difluoro-3-nitrophenyl)propan-2-yl(methyl)amine, is a highly specialized organic chemical. This compound has garnered significant attention in the fields of pharmaceutical research, materials science, and synthetic chemistry due to its unique structural properties and potential applications. The molecule's structure, featuring a difluorinated aromatic ring and a nitro group, contributes to its reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the importance of difluorophenyl groups in modulating the electronic properties of aromatic compounds. In the case of CAS No. 2228306-52-1, the presence of these groups enhances the molecule's ability to participate in aromatic substitution reactions, making it a valuable precursor in the synthesis of advanced materials. Furthermore, the nitro group at the 3-position of the phenyl ring introduces additional functionalization opportunities, enabling the compound to serve as a versatile building block in drug design.

The synthesis of CAS No. 2228306-52-1 involves a multi-step process that typically begins with the preparation of the difluorophenol derivative. This is followed by nitration and subsequent amine functionalization steps, which are optimized to ensure high yields and purity. Researchers have recently explored alternative synthetic pathways using microwave-assisted synthesis and continuous flow chemistry, which have significantly improved reaction efficiency and reduced production times.

In terms of applications, CAS No. 228306541 has shown promise in the development of novel pharmaceutical agents. Its unique combination of electronic effects and steric hindrance makes it an ideal candidate for targeting specific biological pathways. For instance, studies have demonstrated its potential as a lead compound in anti-inflammatory drug discovery, where its ability to modulate key inflammatory mediators has been extensively investigated.

Beyond pharmaceutical applications, CAS No. 9744799 has also found use in materials science, particularly in the synthesis of advanced polymers and coatings. The compound's ability to undergo controlled polymerization under specific conditions has led to its incorporation into high-performance materials with tailored mechanical and thermal properties.

Recent advancements in computational chemistry have further enhanced our understanding of CAS No. 7499749's behavior at the molecular level. By employing state-of-the-art quantum mechanical calculations, researchers have been able to predict its reactivity under various conditions with unprecedented accuracy. This has facilitated the design of more efficient synthetic routes and enabled the exploration of new chemical transformations involving this compound.

In conclusion, CAS No. 7499749 stands as a testament to the ongoing innovation in chemical research. Its unique structure, combined with cutting-edge synthetic methodologies and applications across multiple disciplines, positions it as a key player in both academic and industrial settings.

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